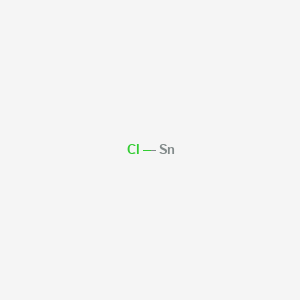
Tin chloride (SnCl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin chloride (SnCl), also known as Tin chloride (SnCl), is a useful research compound. Its molecular formula is ClSn and its molecular weight is 154.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tin chloride (SnCl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tin chloride (SnCl) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Chemical Formula : SnCl₂
- Molecular Weight : 189.59 g/mol
- CAS Number : 7772-99-8
- Forms : Anhydrous and dihydrate (SnCl₂·2H₂O)
Tin(II) chloride exists primarily as a white crystalline solid that can undergo hydrolysis in aqueous solutions, making it an effective reducing agent under acidic conditions .
Catalysis
Tin chloride serves as a catalyst in various chemical reactions:
- Esterification Reactions : It is effective in catalyzing esterification processes, which are crucial for producing esters used in fragrances and flavorings .
- Friedel-Crafts Reactions : Utilized as a Lewis acid catalyst in organic synthesis for acylation and alkylation reactions .
- Polymer Production : Acts as a catalyst in the production of polylactic acid (PLA), a biodegradable plastic used in packaging and medical applications .
Reducing Agent
Tin(II) chloride is widely recognized for its reducing properties:
- Metal Plating : Commonly used in electrolytic baths for tin plating, providing corrosion resistance to metals .
- Chemical Reduction : Reduces various metal salts, such as silver and gold salts to their respective metals, and iron(III) salts to iron(II) .
Textile Industry
In textile dyeing, tin chloride functions as a mordant:
- It enhances dye uptake on fabrics, resulting in brighter colors when used with certain dyes like cochineal .
Pharmaceuticals
Tin(II) chloride plays a role in the pharmaceutical industry:
- It is involved in the synthesis of various pharmaceutical compounds and is used as an antioxidant and stabilizer in some formulations .
Food Technology
As food additive E512, tin chloride acts as:
- An antioxidant and stabilizer that helps prevent discoloration in canned products like white asparagus .
Electronics
Tin oxide (SnO₂), derived from tin chloride, is utilized as an electron transport layer in perovskite solar cells, enhancing their efficiency .
Analytical Chemistry
Tin(II) chloride is employed in chemical analysis:
Case Studies
| Application Area | Description | Example Use |
|---|---|---|
| Catalysis | Acts as a catalyst for esterification and polymerization reactions | Production of PLA |
| Metal Plating | Used in electrolytic baths for tin plating | Manufacturing of tin cans |
| Textile Dyeing | Functions as a mordant to enhance dye uptake | Dyeing silk with cochineal |
| Pharmaceuticals | Involved in the synthesis of drug compounds | Antioxidant in formulations |
| Food Technology | Prevents discoloration of canned foods | Canned white asparagus |
Eigenschaften
CAS-Nummer |
13931-79-8 |
|---|---|
Molekularformel |
ClSn |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
chlorotin |
InChI |
InChI=1S/ClH.Sn/h1H;/q;+1/p-1 |
InChI-Schlüssel |
WCTXJBYIXVVFCF-UHFFFAOYSA-M |
SMILES |
Cl[Sn] |
Kanonische SMILES |
Cl[Sn] |
Key on ui other cas no. |
13931-79-8 |
Synonyme |
chlorotin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















